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Compound of Interest

Compound Name:
2-[4-(Imidazol-1-

yl)phenoxy]ethylamine

Cat. No.: B8607151

Get Quote

To understand why 2-[4-(Imidazol-1-yl)phenoxy]ethylamine is so valuable, we must analyze

its structural components and the causality behind their inclusion in drug design:

The Imidazole Ring (The Anchor): This electron-rich, basic heterocycle is a classic

bioisostere. In the context of cardiac pharmacology, the basic nitrogen of the imidazole ring

coordinates with key aromatic residues (such as Tyr652 and Phe656) within the inner cavity

of the human Ether-à-go-go-Related Gene (hERG) potassium channel, facilitating

blockade.

The Phenoxy Ether Linkage (The Spacer): The ether oxygen acts as a hydrogen bond

acceptor while providing necessary conformational flexibility. It dictates the spatial distance

between the imidazole anchor and the amine, optimizing the molecule's fit within receptor

binding pockets.

The Primary Ethylamine Chain (The Mimic & Handle): Biologically, this chain mimics the

endogenous catecholamine structure, allowing the molecule to interact with
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-adrenergic receptors. Synthetically, the primary amine is a highly reactive nucleophile,
serving as the primary handle for coupling with epoxides or carboxylic acids to build larger,
linked biaromatic compounds (LBCs) [4].

Pharmacological Paradigm: The Ersentilide
Mechanism
The primary claim to fame for 2-[4-(Imidazol-1-yl)phenoxy]ethylamine is its role as the core

moiety of Ersentilide. Pure Class III antiarrhythmics (like Dofetilide) selectively block the rapid

delayed rectifier potassium current (

), prolonging the action potential duration (APD). However, they suffer from "reverse rate
dependence"—their efficacy drops at high heart rates (e.g., during sympathetic surges), and
they carry a high risk of inducing Torsades de Pointes (TdP)[2].

By integrating the 2-[4-(Imidazol-1-yl)phenoxy]ethylamine scaffold, Ersentilide achieves a

dual mechanism of action. The imidazole ring provides the necessary

blockade, while the phenoxyethylamine backbone confers weak

-adrenergic receptor antagonism. This

-blockade blunts the sympathetic override that typically diminishes the efficacy of pure

blockers during acute myocardial ischemia, creating a self-regulating, self-validating
antiarrhythmic system [1].
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Dual mechanism of action mediated by the pharmacophore.

Synthetic Methodology & Experimental Protocols
As an application scientist, ensuring high yield and purity of this intermediate is paramount

before proceeding to complex downstream couplings. The synthesis relies on a tightly

controlled Williamson ether synthesis followed by acidic deprotection [1].

Step 1: Phenolic Alkylation (Williamson Ether Synthesis)
Objective: Form the ether linkage without triggering secondary amine alkylation.

Reagents: 4-(1H-imidazol-1-yl)phenol (1.0 eq), N-Boc-2-bromoethylamine (1.2 eq),

Potassium Carbonate (
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, 2.5 eq), anhydrous Dimethylformamide (DMF).

Protocol:

Dissolve 4-(1H-imidazol-1-yl)phenol in anhydrous DMF under an inert Argon atmosphere.

Add

. Causality:

is a mild base. It is sufficiently basic to deprotonate the phenol (pKa ~10) to form a highly
nucleophilic phenoxide ion, but mild enough to prevent the degradation of the Boc-
protecting group.

Introduce N-Boc-2-bromoethylamine dropwise and heat the reaction to 80°C for 12 hours.

Quench with water and extract with Ethyl Acetate. Wash the organic layer with brine to

remove residual DMF.

Validation: TLC monitoring (DCM:MeOH 9:1) should show the disappearance of the phenol

spot.

Step 2: Boc Deprotection
Objective: Unmask the primary amine for downstream drug synthesis.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Protocol:

Dissolve the Boc-protected intermediate in DCM and cool to 0°C.

Add TFA dropwise (1:4 ratio with DCM). Causality: The acidic environment protonates the

carbamate oxygen, leading to the expulsion of a tert-butyl cation (which eliminates to

isobutylene) and carbon dioxide, cleanly revealing the primary amine.

Stir at room temperature for 2 hours.
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Concentrate under reduced pressure. To obtain the free base, partition the residue

between saturated aqueous

and DCM, extracting the organic layer.
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Synthetic workflow from starting materials to Ersentilide.

Quantitative Data: Electrophysiological Impact
To illustrate the value of incorporating the 2-[4-(Imidazol-1-yl)phenoxy]ethylamine moiety, we

compare the electrophysiological profile of its primary derivative, Ersentilide, against a standard

pure

blocker.
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Metric / Property
Pure

Blocker (e.g., Dofetilide)

2-[4-(Imidazol-1-
yl)phenoxy]ethylamine
Derivative (Ersentilide)

Primary Target
High-affinity

blockade

Moderate

blockade

Secondary Target None
Weak

-Adrenergic Antagonism

Response to Sympathetic

Surge

APD prolongation is offset by

>50%

Complete prevention of APD

shortening

Proarrhythmic Risk (TdP) High (Dose-dependent) Low

Heart Rate Impact (Ischemia) Minimal reduction
Significant reduction (~17%

lower)

Data synthesized from in vivo canine models of lethal arrhythmias post-myocardial infarction

[2].

Beyond Cardiology: Alternative Applications
While heavily utilized in cardiovascular pharmacology, the chemical topology of 2-[4-(Imidazol-
1-yl)phenoxy]ethylamine makes it a versatile tool in other therapeutic areas:

iNOS Dimerization Inhibitors: The molecule has been utilized as a linker and binding moiety

in the design of imidazopyrimidine derivatives. Researchers have coupled this amine with

various carboxylic acids to create potent inhibitors of inducible nitric oxide synthase (iNOS),

a target for inflammatory diseases [3].

Histamine

Receptor Ligands: The combination of an imidazole ring linked via an alkyl/ether chain to a
basic amine is the classical pharmacophore for Histamine

receptor antagonists (similar to Ciproxifan), making this intermediate highly relevant for
neuropharmacological drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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